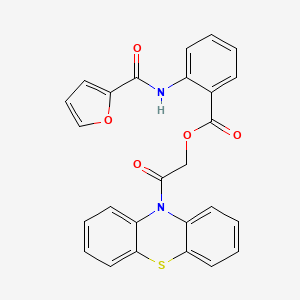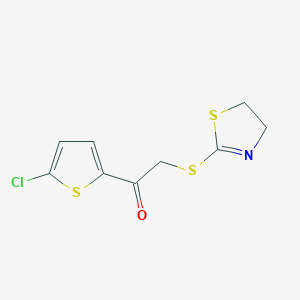
1-(5-Chlorothiophen-2-yl)-2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-607584 is a chemical compound with the molecular formula C9H8ClNOS3 and a molecular weight of 27781This compound is utilized in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-607584 involves multiple steps, starting with the preparation of the thienyl and thiazolyl intermediates. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride and sodium hydride. The final step involves the coupling of the intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-607584 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-607584 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, WAY-607584 can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert WAY-607584 into its corresponding thiol derivative.
Substitution: WAY-607584 can undergo nucleophilic substitution reactions, particularly at the thienyl and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl and thiazolyl derivatives.
Applications De Recherche Scientifique
WAY-607584 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-607584 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
WAY-607584 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
WAY-607584 is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research applications sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H8ClNOS3 |
|---|---|
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C9H8ClNOS3/c10-8-2-1-7(15-8)6(12)5-14-9-11-3-4-13-9/h1-2H,3-5H2 |
Clé InChI |
MLLIEWKKQDLEIO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)SCC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




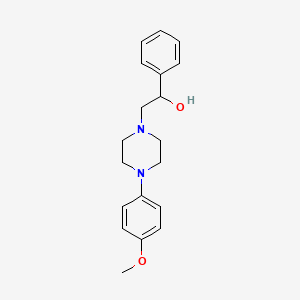
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)

![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
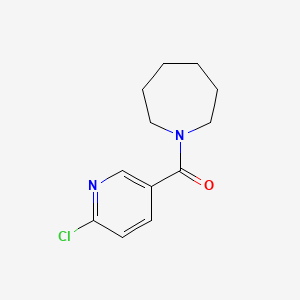
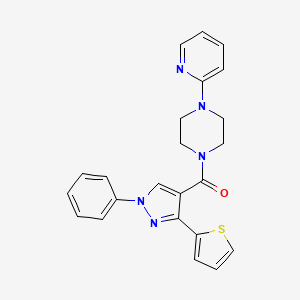

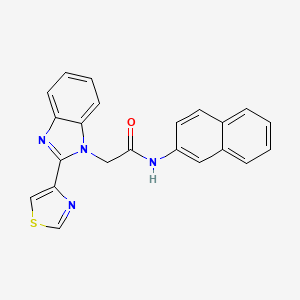
![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
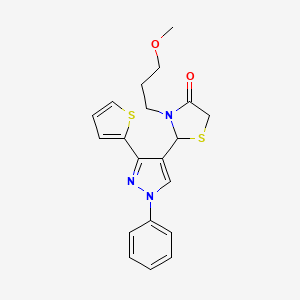

![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
